2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanone
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanone is a synthetic organic compound that features a benzodioxin ring and a piperazine moiety. Compounds with these structural motifs are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanone typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where the benzodioxin intermediate reacts with 4-methylpiperazine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmacological activity.
Biology
Biologically, compounds with piperazine and benzodioxin structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for compounds like 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)propane: Similar structure but with a propane chain instead of an ethanone.
Uniqueness
The uniqueness of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanone lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-(4-methylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-16-6-8-17(9-7-16)15(18)10-12-11-19-13-4-2-3-5-14(13)20-12/h2-5,12H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSIOLNYJUMIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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